molecular formula C10H11NO B117286 2-Hydroxy-5-isopropylbenzonitrile CAS No. 143912-49-6

2-Hydroxy-5-isopropylbenzonitrile

Cat. No.: B117286
CAS No.: 143912-49-6
M. Wt: 161.2 g/mol
InChI Key: UPYRJMGHMPACTK-UHFFFAOYSA-N
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Description

Overview of Benzonitrile (B105546) Derivatives in Contemporary Chemical Research

Benzonitrile, a simple aromatic organic compound with the formula C₆H₅(CN), and its derivatives are fundamental building blocks in modern chemical research and industry. wikipedia.orgatamankimya.com These compounds, characterized by a cyano group attached to a benzene (B151609) ring, serve as versatile precursors and intermediates in the synthesis of a wide array of more complex molecules. atamankimya.comresearchgate.net Their utility spans various fields, including pharmaceuticals, agrochemicals, dyes, and materials science. atamankimya.comresearchgate.net The reactivity of the nitrile group allows for its conversion into amines, amides, and carboxylic acids, making benzonitriles valuable starting materials for diverse chemical transformations. atamankimya.com Furthermore, benzonitriles can act as ligands, forming coordination complexes with transition metals that are often used as catalysts in organic synthesis. wikipedia.orgatamankimya.com

Positional Significance of 2-Hydroxy-5-isopropylbenzonitrile within the Hydroxy- and Isopropyl-Substituted Benzonitrile Class

Within the broad class of benzonitrile derivatives, those bearing both hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) substituents are of particular interest due to the combined electronic and steric influences of these groups. The specific isomer, this compound, is distinguished by the ortho-position of the hydroxyl group and the para-position of the isopropyl group relative to the nitrile functionality. This arrangement has a significant impact on the molecule's chemical properties and reactivity. The hydroxyl group can participate in hydrogen bonding and act as a directing group in electrophilic aromatic substitution, while the isopropyl group influences the molecule's lipophilicity and steric hindrance. This unique substitution pattern makes this compound a valuable intermediate in the synthesis of targeted molecules with specific biological or material properties.

Historical Development of Synthetic Approaches to Substituted Benzonitriles

The synthesis of benzonitrile itself was first reported in 1844 by Hermann Fehling, who produced it through the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org Since then, a variety of methods for the synthesis of benzonitriles and their substituted derivatives have been developed. Early methods often involved the Sandmeyer reaction, where an aromatic amine is converted to a nitrile via a diazonium salt, or the Rosenmund-von Braun reaction, which utilizes the reaction of an aryl halide with a cyanide salt. wikipedia.org

A detailed exploration of the synthesis, properties, and applications of this compound will be presented in the subsequent sections.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-propan-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYRJMGHMPACTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Hydroxy 5 Isopropylbenzonitrile

Classical and Contemporary Synthetic Routes to 2-Hydroxy-5-isopropylbenzonitrile

The preparation of this compound can be accomplished through several synthetic pathways, each with distinct advantages and challenges. These routes involve either the direct introduction of a functional group onto a pre-existing substituted benzene (B151609) ring or the construction of the target molecule through a sequence of reactions from simpler aromatic precursors.

Exploration of Cyanation Reactions in Benzonitrile (B105546) Synthesis

The introduction of a nitrile (-CN) group onto an aromatic ring, known as cyanation, is a fundamental transformation in organic synthesis. For electron-rich aromatic compounds like phenols, electrophilic cyanation offers a direct route. This can be achieved using cyanogen (B1215507) halides or, more commonly, thiocyanates in the presence of a Lewis acid. youtube.com For instance, a general method for producing 2-cyanophenol involves treating phenol (B47542) with methyl thiocyanate, aluminum chloride, and boron tribromide, which facilitates a highly regioselective cyanation. youtube.comprepchem.com

Modern approaches have expanded the toolkit for cyanation. Transition-metal catalysis, particularly with nickel or copper, provides alternative pathways. youtube.comorganic-chemistry.org Nickel-catalyzed cyanation of alkyl mesylates or chlorides using zinc cyanide (Zn(CN)₂) has proven effective for synthesizing a wide range of alkyl nitriles and demonstrates the potential for adapting such methods to aromatic systems. organic-chemistry.org These contemporary methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

Palladium-Catalyzed Approaches for ortho-Hydroxylated Benzonitriles

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. The synthesis of ortho-hydroxylated benzonitriles can be envisioned through the direct hydroxylation of a pre-formed benzonitrile. This strategy often relies on a directing group to position the palladium catalyst at the desired ortho-C-H bond. While direct hydroxylation of 2-isopropylbenzonitrile (B1655692) is one approach, a more common strategy involves using transient or removable directing groups to facilitate the reaction. For example, Pd-catalyzed ortho-C-H hydroxylation has been successfully demonstrated on benzaldehydes and benzylamines using specific directing groups to ensure high regioselectivity. rsc.orgnih.gov These reactions highlight a sophisticated strategy where a catalyst is guided to a specific C-H bond, enabling the introduction of a hydroxyl group with precision. researchgate.net The alkynoxy group has also been shown to act as an effective directing group in palladium-catalyzed C-H functionalization, providing another potential route for constructing substituted benzofuran-type structures that could be precursors. nih.gov

Multi-Step Conversions from Aromatic Precursors

A common and practical approach to synthesizing polysubstituted aromatic compounds like this compound is through a multi-step pathway starting from readily available precursors. libretexts.org The order of reactions is critical to ensure the correct 1,2,5-substitution pattern.

A plausible and efficient route begins with 4-isopropylphenol (B134273). This starting material already contains the required hydroxyl and isopropyl groups in the correct para relationship. The main challenge is then to introduce a cyano group selectively at the ortho position to the activating hydroxyl group.

One classical method to achieve this is through a two-step sequence:

Formylation: The ortho-formylation of 4-isopropylphenol can be achieved using the Reimer-Tiemann reaction or similar methods to produce 2-hydroxy-5-isopropylbenzaldehyde.

Conversion to Nitrile: The resulting aldehyde is then converted into an aldoxime by reacting it with hydroxylamine (B1172632). google.com Subsequent dehydration of the salicylaldoxime, often using agents like formic acid, yields the desired this compound. google.com

Another relevant classical method is the Houben-Hoesch reaction . This reaction involves treating an electron-rich phenol with a nitrile (such as acetonitrile) and a Lewis acid catalyst (e.g., zinc chloride or aluminum chloride) under anhydrous conditions. google.com The reaction proceeds through a ketimine intermediate which, upon hydrolysis, yields a hydroxyaryl ketone. To adapt this for nitrile synthesis, the resulting ketone would need to be converted to the corresponding nitrile, for example, via its oxime. The synthesis of 2-hydroxy-5-nonylacetophenone from 4-nonylphenol (B119669) using acetonitrile (B52724) and a catalyst is a direct analogue of this potential step. google.com

The following table outlines a representative multi-step synthesis from 4-isopropylphenol.

Interactive Table: Proposed Multi-Step Synthesis of this compound
Step Reaction Reagents Intermediate/Product Key Transformation
1 Ortho-Formylation (Reimer-Tiemann) CHCl₃, NaOH, H₂O 2-Hydroxy-5-isopropylbenzaldehyde Introduction of a -CHO group ortho to the -OH group.
2 Oxime Formation NH₂OH·HCl, base 2-Hydroxy-5-isopropylbenzaldehyde oxime Conversion of the aldehyde to an oxime.

Advancements in Chemo- and Regioselective Synthesis of this compound

Achieving high levels of chemo- and regioselectivity is paramount in modern organic synthesis to maximize the yield of the desired product while minimizing waste and simplifying purification. walshmedicalmedia.commdpi.com For a molecule like this compound, regioselectivity is the primary concern—ensuring that functionalization occurs at the correct position on the benzene ring.

Optimization of Catalytic Systems and Reaction Conditions

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions. walshmedicalmedia.com This involves a systematic study of various parameters to enhance yield and selectivity.

Key parameters for optimization include:

Catalyst Selection: In reactions like the Houben-Hoesch or Friedel-Crafts type reactions, the choice of Lewis acid (e.g., AlCl₃, BCl₃, ZnCl₂) can dramatically influence the outcome. google.com Similarly, in palladium-catalyzed reactions, the ligand, palladium precursor, and additives are all critical variables.

Solvent: The polarity and coordinating ability of the solvent can affect reagent solubility, catalyst stability, and reaction rate.

Temperature: Reaction temperature is a crucial factor. Higher temperatures can increase reaction rates but may lead to side products and decreased selectivity.

Reagent Stoichiometry: The molar ratio of reactants and catalysts must be carefully controlled to prevent side reactions, such as polysubstitution, and to ensure complete conversion.

Improving a catalytic process often focuses on increasing catalyst activity to reduce the required amount and enhancing selectivity to minimize the formation of unwanted isomers or byproducts. walshmedicalmedia.com For example, in the cyanation of 4-isopropylphenol, optimization would aim to maximize the formation of the 2-cyano isomer over any potential 3-cyano product and prevent reactions at other sites.

Integration of Sustainable Chemistry Principles

The modern chemical industry is increasingly driven by the principles of green chemistry, which aim to reduce environmental impact and enhance safety and efficiency. mdpi.comjddhs.com The synthesis of benzonitriles, including this compound, is evolving to incorporate these principles through innovative reagents, catalysts, and reaction conditions.

A significant advancement is the move away from hazardous reagents and the reduction of waste. jddhs.com One novel green route for benzonitrile synthesis involves using an ionic liquid as a recyclable agent. rsc.orgresearchgate.netrsc.org For instance, a method using hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt in place of hydroxylamine hydrochloride has been developed. This ionic liquid acts simultaneously as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netrsc.org In one application, this method achieved a 100% conversion of benzaldehyde (B42025) to benzonitrile at 120°C within 2 hours, with the ionic liquid being easily recovered and recycled. researchgate.net

Other green chemistry strategies applicable to nitrile synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical carbon dioxide (ScCO2), or bio-based solvents like ethyl lactate (B86563) reduces environmental harm. jddhs.comresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has been shown to offer benefits such as rapid volumetric heating, faster reaction rates, and improved product yields, contributing to a more sustainable process. mdpi.com

Waste Minimization: The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, can significantly reduce the amount of wastewater and by-products generated during production. google.com Furthermore, employing heterogeneous catalysts that can be easily filtered and reused aligns with waste reduction goals. jddhs.com

These approaches collectively steer the synthesis of benzonitrile derivatives towards more environmentally and economically sustainable pathways.

Industrial-Scale Synthesis and Process Engineering Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires robust process engineering, with a focus on efficiency, safety, and cost-effectiveness. Continuous flow manufacturing and advanced purification techniques are central to achieving these goals.

Continuous flow chemistry offers numerous advantages over traditional batch processing for industrial production, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and simplified scaling-up. mdpi.com Several continuous flow methods have been developed for the synthesis of nitriles.

One notable method is the direct preparation of nitriles from carboxylic acids in a continuous flow system. acs.orgnih.gov This process utilizes an acid-nitrile exchange reaction with acetonitrile, which serves as both a reagent and the solvent. The reaction is conducted under high-temperature (350°C) and high-pressure (65 bar) conditions, where acetonitrile is in a supercritical state. acs.orgnih.govresearchgate.net A key advantage of this protocol is that it proceeds without any catalyst or additives. Under these conditions, the conversion of benzoic acid to benzonitrile can be achieved in as little as 25 minutes. nih.gov

Another approach involves the catalytic oxidative dehydrogenation of amines in a continuous flow reactor. This process can use air as the oxidant and supported catalysts like Ruthenium(IV) oxide on alumina (B75360) (RuO₂/Al₂O₃). dtu.dk This method has been shown to achieve high conversions and moderate to high yields of benzonitriles. dtu.dk

MethodStarting MaterialReagents/CatalystConditionsKey AdvantagesReference
Acid-Nitrile ExchangeCarboxylic AcidsAcetonitrile (supercritical)350°C, 65 barCatalyst-free, fast reaction time. acs.org, nih.gov
Oxidative DehydrogenationAminesAir, RuO₂/Al₂O₃ catalystContinuous flow reactorUses air as a green oxidant. dtu.dk

The purification of the final product is a critical, energy-intensive step in industrial chemical manufacturing. chimicatechnoacta.ru For a compound like this compound, a variety of advanced separation techniques can be employed to achieve the desired purity at an industrial scale. The choice of technology depends on factors like cost, efficiency, and the physical properties of the product and impurities. chimicatechnoacta.ruresearchgate.net

Common industrial purification techniques include:

Distillation: This technique separates components based on differences in their boiling points and is a cornerstone of the chemical industry. masterorganicchemistry.com For benzonitrile derivatives, vacuum distillation can be used to purify the product from less volatile impurities or starting materials.

Crystallization: This is a highly effective method for obtaining high-purity solid compounds. masterorganicchemistry.com By carefully selecting a solvent in which the desired product has limited solubility at lower temperatures while impurities remain dissolved, pure crystals of this compound can be isolated.

Adsorption: This process uses solid adsorbents to remove specific impurities from a liquid or gas stream. longdom.org It is highly effective for removing trace contaminants.

Chromatography: While often associated with laboratory-scale analysis, preparative chromatography (including High-Performance Liquid Chromatography, HPLC) is used in industry for high-value products requiring very high purity. masterorganicchemistry.comlongdom.org

Membrane Separation: Techniques like reverse osmosis and nanofiltration use semi-permeable membranes to separate molecules based on size and shape, offering an energy-efficient alternative to other methods. longdom.org

TechniquePrinciple of SeparationScale of ApplicationAdvantagesReference
DistillationBoiling Point DifferencesLarge IndustrialWell-established, effective for volatile compounds. masterorganicchemistry.com
CrystallizationSolubility DifferencesLarge IndustrialCan yield very high purity solid products. masterorganicchemistry.com
AdsorptionSurface Attachment to SolidIndustrialExcellent for removing trace impurities. longdom.org
Chromatography (HPLC)Differential Interaction with PhasesLab to IndustrialVersatile, achieves very high purity. longdom.org
Membrane SeparationSize/Shape Exclusion by MembraneIndustrialEnergy efficient, operates at ambient temperature. longdom.org

Chemical Reactivity and Derivatization Strategies for 2 Hydroxy 5 Isopropylbenzonitrile

Elucidating the Reactivity of the Hydroxyl and Nitrile Functional Groups

The chemical behavior of 2-Hydroxy-5-isopropylbenzonitrile is dictated by the interplay of its three key structural features: the phenolic hydroxyl group, the nitrile group, and the benzene (B151609) ring. The hydroxyl group is an activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. The isopropyl group is a weakly activating, ortho-, para-directing group. This combination of functional groups allows for a range of chemical transformations.

Oxidative Transformations of the Phenolic Moiety

The phenolic hydroxyl group in this compound is susceptible to oxidation. The transformation of phenols is a key method for producing quinone moieties, which are present in many biologically active natural products. researchgate.net The specific products of oxidation depend on the oxidizing agent and reaction conditions. For instance, the use of various catalysts, such as silica-supported ruthenium-bismuth catalysts, has been explored for the oxidation of phenolic compounds. researchgate.net The efficiency of these catalytic oxidations can be influenced by the catalyst preparation method, the solvent, and the reaction temperature. researchgate.net

Reductive Pathways of the Nitrile Group to Amines

The nitrile group of this compound can be reduced to a primary amine. This transformation is a fundamental reaction in organic synthesis, providing a route to valuable amino compounds. A common method for this reduction is catalytic hydrogenation. For example, nickel nanoparticles, prepared in situ from the reduction of anhydrous nickel chloride with sodium borohydride, have been used to catalyze the hydrogenation of nitriles. nih.gov

Another approach to the transformation of the nitrile group is reductive decyanation, which involves the complete removal of the cyano group. nih.gov This can be achieved using various reducing agents and catalytic systems. nih.gov For instance, a sodium hydride-iodide composite has been shown to effectively mediate the reductive decyanation of nitriles. nih.gov The mechanism of this reaction is thought to involve a hydride addition to the nitrile, forming an iminyl anion intermediate, which then undergoes C-C bond cleavage. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Ring

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The mechanism involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.orguci.edumasterorganicchemistry.com This is the rate-determining step of the reaction. uci.edumasterorganicchemistry.com In a subsequent fast step, a proton is lost from the intermediate, restoring the aromaticity of the ring. wikipedia.orgmasterorganicchemistry.com

The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is governed by the nature of the existing substituents. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. uci.edulkouniv.ac.in In this compound, the hydroxyl and isopropyl groups are ortho, para-directing, while the nitrile group is meta-directing. The powerful activating and ortho, para-directing effect of the hydroxyl group is expected to dominate, directing electrophilic attack primarily to the positions ortho and para to it.

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of a halogen (Cl, Br) onto the aromatic ring, typically using a Lewis acid catalyst like FeX₃. uci.edulkouniv.ac.in

Nitration: The introduction of a nitro group (NO₂) using a mixture of nitric and sulfuric acids. libretexts.org

Sulfonation: The introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. lkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. lkouniv.ac.in

Synthetic Transformations and Preparation of Derivatives

Design and Synthesis of Structurally Modified this compound Analogues

The synthesis of analogues of this compound can be achieved through various derivatization strategies. These strategies often focus on modifying the existing functional groups or introducing new ones to alter the molecule's properties for specific applications. nih.gov For instance, derivatization can be used to introduce chromophores or fluorophores to enhance detection in analytical techniques like HPLC. nih.gov

One common synthetic route to prepare derivatives is through reactions involving the phenolic hydroxyl group. For example, protection of the hydroxyl group may be necessary to prevent unwanted side reactions during subsequent transformations. Reagents like p-methylbenzenesulfonyl chloride or benzenesulfonyl chloride can be used for this purpose.

Another approach involves the synthesis of related structures from different starting materials. For example, a synthesis process for 2-hydroxy-5-nonylacetophenone has been developed starting from 4-nonylphenol (B119669) and anhydrous acetonitrile (B52724) in the presence of a catalyst like aluminum chloride, boron trichloride, or zinc chloride. google.com

Mechanistic Studies of Functionalization Reactions

Understanding the mechanisms of functionalization reactions is crucial for optimizing reaction conditions and predicting product outcomes. For electrophilic aromatic substitution reactions, the mechanism proceeds through a two-step process involving the formation of a cationic intermediate. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate, which is influenced by the substituents on the benzene ring, determines the rate and regioselectivity of the reaction. uci.edulkouniv.ac.in

For reactions involving the nitrile group, such as reductive decyanation, mechanistic studies, including the use of radical probes and deuterium-labeling experiments, have helped to elucidate the reaction pathway. nih.gov These studies have suggested a hydride addition-elimination mechanism rather than a single-electron transfer pathway in certain cases. nih.gov

Below is an interactive data table summarizing the reactivity of the functional groups in this compound:

Functional GroupType of ReactionReagents/ConditionsProducts
Phenolic HydroxylOxidationOxidizing agents (e.g., KMnO₄), Catalysts (e.g., Ru-Bi/SiO₂)Quinone derivatives, other oxidation products
NitrileReductionCatalytic Hydrogenation (e.g., Ni nanoparticles, H₂)Primary amines
NitrileReductive DecyanationNaH-NaI compositeAlkanes (cyano group removed)
Benzene RingElectrophilic Aromatic SubstitutionElectrophiles (e.g., Br₂, HNO₃/H₂SO₄) with catalystsSubstituted benzonitrile derivatives

Structure-Reactivity Relationship Investigations of Derivatives

The reactivity of this compound is dictated by the electronic and steric properties of its three key functional components: the hydroxyl (-OH) group, the nitrile (-CN) group, and the isopropyl (-CH(CH₃)₂) substituent on the benzene ring. The hydroxyl group is an activating, ortho-para directing group, which can be deprotonated to form a phenoxide ion, enhancing its nucleophilicity. The nitrile group is a deactivating, meta-directing group that is susceptible to nucleophilic attack and can be hydrolyzed, reduced, or converted into other functional groups. The isopropyl group, being an electron-donating alkyl group, further activates the ring towards electrophilic substitution and influences the molecule's solubility and steric interactions.

Derivatization of this compound can be strategically employed to modulate its properties for various applications. Common derivatization strategies would involve reactions at the hydroxyl and nitrile functionalities.

Hydroxyl Group Derivatization: Etherification or esterification of the phenolic hydroxyl group can alter the molecule's lipophilicity, hydrogen bonding capability, and metal-coordinating properties.

Nitrile Group Transformation: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up pathways to a wide array of other derivatives, including esters, amides, and substituted amines.

While extensive structure-reactivity relationship (SAR) studies specifically for derivatives of this compound are not widely documented in publicly available research, the principles can be inferred from studies on analogous compounds. For instance, research on other substituted 2-hydroxybenzonitrile (B42573) derivatives often focuses on how modifications to the ring substituents and the phenolic group affect biological activity. Studies on similar phenolic compounds, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, have demonstrated that systematic modifications can lead to potent and selective enzyme inhibitors. nih.gov Similarly, investigations into 2-amino-1H-imidazole derivatives have shown that the nature of substituents has a major impact on their biological functions, such as biofilm inhibition. nih.gov It is plausible that derivatives of this compound could be synthesized and tested in a similar manner to explore their potential in medicinal chemistry or materials science.

Utilization as a Versatile Synthetic Intermediate

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile carbon (upon activation), makes it a valuable and versatile intermediate in organic synthesis. Its structure is well-suited for the construction of more complex molecular architectures.

Applications in the Synthesis of Complex Organic Molecules

This compound serves as a potential precursor for a variety of complex organic molecules, including heterocyclic compounds and macrocycles. The ortho-relationship of the hydroxyl and nitrile groups allows for cyclization reactions to form fused ring systems.

One common strategy involves the conversion of the nitrile to an amine or the corresponding aldehyde to a Schiff base. For example, the condensation reaction of a 2-hydroxy-aldehyde with a primary amine is a standard method for synthesizing Schiff bases. nih.gov These Schiff bases are not only stable compounds in their own right but are also key intermediates in the synthesis of various heterocyclic systems and coordination complexes. nih.govresearchgate.net

Furthermore, the fundamental structure of this compound makes it a candidate for use in multicomponent reactions to build large molecular libraries. Modern synthetic strategies increasingly rely on efficient, sequential reactions to create complex structures like macrocycles from simpler building blocks. nih.govnih.gov The dual functionality of this compound would allow it to be incorporated into such synthetic sequences, potentially leading to novel therapeutic agents or host-guest systems.

Role as a Building Block for Advanced Materials and Ligands

The ability of the phenolic hydroxyl group and the nitrogen atom of the nitrile group to coordinate with metal ions makes this compound an attractive building block for the design of advanced materials and ligands. The formation of Schiff base derivatives, as mentioned previously, is a powerful route to multidentate ligands capable of forming stable complexes with a wide range of metal ions. researchgate.net These metal complexes have diverse applications, including catalysis, sensing, and as functional materials with specific magnetic or optical properties.

The aromatic core of the molecule also allows for its incorporation into polymeric structures. The hydroxyl group can be used as a site for polymerization, leading to the formation of polyesters or polyethers with the benzonitrile moiety as a pendant group. Such polymers could exhibit interesting thermal, mechanical, or photophysical properties. The synthesis of macrocycles containing multiple aromatic units, sometimes driven by precipitation, has been shown to create shape-persistent structures that can self-assemble into columnar liquid crystals or form organogels, demonstrating the potential for creating ordered, functional materials from benzonitrile-containing monomers. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 5 Isopropylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of 2-Hydroxy-5-isopropylbenzonitrile.

High-resolution ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the hydroxyl proton. The aromatic protons will appear as multiplets in the downfield region, typically between 6.8 and 7.5 ppm, with their specific chemical shifts and coupling patterns determined by the electronic effects of the hydroxyl and nitrile substituents. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum will display signals for each unique carbon atom. The carbon of the nitrile group (C≡N) is typically found in the 115-125 ppm range. The aromatic carbons will resonate between 110 and 160 ppm, with the carbon attached to the hydroxyl group appearing at the higher end of this range due to its deshielding effect. The carbons of the isopropyl group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 6.8 - 7.5 110 - 140
Isopropyl CH Septet ~30-40
Isopropyl CH₃ Doublet ~20-25
C-OH --- ~150-160
C-CN --- ~100-110
CN --- ~115-125

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For this compound, COSY would reveal the coupling between the aromatic protons and the coupling between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the protonated aromatic carbons and the carbons of the isopropyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the isopropyl group and the aromatic ring, as well as the relative positions of the hydroxyl and nitrile substituents by observing correlations from the aromatic protons to the quaternary carbons.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. In the case of this compound, ¹H qNMR can be utilized to accurately assess its purity. This is achieved by integrating the area of a specific, well-resolved proton signal of the analyte and comparing it to the integral of a certified internal standard of known concentration. The selection of a suitable internal standard is critical; it must have a signal that does not overlap with any of the analyte's signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule through the analysis of its vibrational modes.

Both IR and Raman spectroscopy can identify the characteristic vibrational frequencies of the hydroxyl (-OH) and nitrile (-C≡N) groups in this compound.

Hydroxyl Group (-OH): The O-H stretching vibration is typically observed as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding. In the Raman spectrum, this band is generally weak.

Nitrile Group (-C≡N): The C≡N stretching vibration gives rise to a sharp, intense band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. This band is also observable in the Raman spectrum, often with moderate to strong intensity. The exact position of this band can be influenced by the electronic effects of the other substituents on the aromatic ring.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200-3600 (broad) Weak
Nitrile (-C≡N) C≡N Stretch 2220-2260 (sharp, strong) Moderate to Strong
Aromatic C-H C-H Stretch 3000-3100 Strong

The vibrational spectra of this compound can be better understood by comparing them with those of simpler, related molecules such as benzonitrile (B105546), phenol (B47542), and isopropylbenzene.

Benzonitrile: The primary feature is the C≡N stretch around 2230 cm⁻¹.

Phenol: The dominant feature is the broad O-H stretch.

Isopropylbenzene: The spectrum is characterized by the aliphatic C-H stretching and bending vibrations of the isopropyl group.

By comparing the spectrum of this compound to these, the influence of the substituents on the aromatic ring's vibrational modes can be discerned. For instance, the position and intensity of the C≡N stretch in this compound will be modulated by the electron-donating effects of the hydroxyl and isopropyl groups. Similarly, the frequencies of the aromatic C-H and C=C vibrations will be shifted compared to benzene (B151609) due to the substitution pattern.

Table of Compounds Mentioned

Compound Name
This compound
Benzonitrile
Phenol
Isopropylbenzene

X-ray Crystallography for Solid-State Structure Determination

The molecular geometry of this compound, as would be revealed by X-ray crystallography, is largely dictated by the geometry of the benzene ring and the nature of its substituents. The hydroxyl (-OH) and cyano (-C≡N) groups are coplanar with the aromatic ring. The isopropyl group, due to the free rotation around the C-C single bond, can adopt various conformations.

To illustrate the type of data obtained from an X-ray crystallographic analysis, we can consider the closely related compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. nih.gov In this molecule, the crystal structure reveals a non-planar conformation where the phenol ring is inclined to the benzonitrile ring by an angle of 25.65 (3)°. nih.gov A similar deviation from planarity would be expected for this compound due to steric interactions involving the isopropyl group.

A key conformational feature in compounds with a hydroxyl group ortho to a nitrogen-containing substituent is the formation of an intramolecular hydrogen bond. In 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, a strong intramolecular O—H⋯N hydrogen bond is observed, which stabilizes the E configuration about the C=N bond and forms a stable six-membered ring motif known as an S(6) ring. nih.gov It is highly probable that this compound would exhibit a similar intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the nitrile group.

Table 1: Illustrative Crystallographic Data for a Related Compound: 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
Dihedral Angle (Phenol/Benzonitrile) 25.65 (3)°
Intramolecular Hydrogen Bond O—H⋯N
Hydrogen Bond Motif S(6)
Data sourced from a study on a related benzonitrile derivative.nih.gov

Beyond the individual molecular structure, X-ray crystallography provides detailed information about how molecules pack together in the solid state, a field known as supramolecular chemistry. This packing is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions.

In the case of this compound, the hydroxyl group can act as a hydrogen bond donor, and the nitrile nitrogen and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. While the intramolecular hydrogen bond between the hydroxyl group and the nitrile nitrogen is likely to be the most significant, intermolecular hydrogen bonds may also form, especially if steric factors hinder the formation of the intramolecular bond in some conformations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight of a compound. Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most abundant isotope), HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or five decimal places. This high accuracy allows for the unambiguous determination of the elemental composition of a molecule.

For this compound, the molecular formula is C₁₀H₁₁NO. The theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of each element.

Table 2: Calculation of the Theoretical Exact Mass of this compound

Element Number of Atoms Exact Mass of Isotope Contribution to Total Mass
Carbon 10 12.00000 120.00000
Hydrogen 11 1.00783 11.08613
Nitrogen 1 14.00307 14.00307
Oxygen 1 15.99491 15.99491

| Total | | | 161.08411 |

An HRMS analysis of this compound would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is very close to the theoretical value of 162.09189 (161.08411 + 1.00783 for the added proton). The extremely low mass error (typically < 5 ppm) between the measured and theoretical mass provides strong evidence for the correct molecular formula, confirming the identity of the compound. For example, if a sample is analyzed and a peak is observed at m/z 162.0915, the mass error would be calculated as:

Mass Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] x 10⁶ Mass Error (ppm) = [ (162.0915 - 162.09189) / 162.09189 ] x 10⁶ ≈ -2.4 ppm

This small mass error would provide high confidence in the assigned molecular formula of C₁₀H₁₁NO. HRMS is also invaluable in metabolomics and degradation studies, as it can be used to identify unknown metabolites or degradation products by determining their elemental compositions from their accurate mass measurements. nih.gov

Computational Chemistry and Quantum Chemical Investigations of 2 Hydroxy 5 Isopropylbenzonitrile

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and energetics of molecular systems, including 2-Hydroxy-5-isopropylbenzonitrile. These theoretical calculations provide valuable insights into the molecule's geometry, stability, and spectroscopic properties.

Geometry Optimization and Vibrational Frequency Calculations

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its optimized geometry. This process involves iteratively adjusting the atomic coordinates until the forces on the atoms are negligible.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve a dual purpose: they confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies are present) and they predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity and lower stability. For molecules like this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed over the benzonitrile (B105546) moiety. The HOMO-LUMO gap helps to characterize the chemical reactivity and kinetic stability of the molecule. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Related Benzonitrile Derivative

OrbitalEnergy (a.u.)
HOMO-0.21428
LUMO-0.08493
HOMO-LUMO Gap0.12935

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations have become an indispensable tool for predicting various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a widely used and accurate approach for calculating the magnetic shielding tensors of nuclei in a molecule. nih.gov These shielding tensors can then be converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR chemical shifts is highly dependent on the chosen DFT functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). nih.gov For instance, studies have shown that functionals like WP04 and ωB97X-D can provide excellent predictions for ¹H and ¹³C NMR chemical shifts, respectively. nih.gov Comparing the calculated chemical shifts with experimental data can aid in the structural elucidation and assignment of NMR spectra for this compound. nih.govnih.gov

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are employed to explore the different spatial arrangements (conformations) of a molecule and to understand the energetic relationships between them.

Exploration of Tautomeric Forms and Isomer Stability

Tautomerism, the interconversion of structural isomers, is a relevant consideration for this compound. The molecule can potentially exist in different tautomeric forms, such as the enol form (the phenol) and a keto form. Computational studies can be used to determine the relative stabilities of these tautomers. nih.govresearchgate.net

By calculating the energies of the optimized geometries for each tautomer, it is possible to predict the predominant form under different conditions (e.g., in the gas phase or in various solvents). researchgate.net For phenolic compounds, the enol form is typically more stable due to the aromaticity of the benzene (B151609) ring. nih.gov The energy difference between tautomers provides insight into the equilibrium constant for their interconversion.

Intermolecular Interaction Energy Calculations

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in the solid state and in solution. These interactions, which include hydrogen bonding and π-π stacking, govern the crystal packing and can influence the molecule's physical properties. nih.gov

Reaction Mechanism Simulations and Transition State Theory

However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific computational studies on the reaction mechanism simulations for the synthesis of this compound.

Despite the utility of these methods, there are currently no published studies that specifically apply reaction mechanism simulations to elucidate the rate-determining steps in the synthetic pathways leading to this compound. Such research would be valuable for improving reaction yields and efficiency.

Theoretical investigations into reactivity pathways involve the exploration of various possible reaction routes to form a target molecule. These studies can predict the most favorable conditions and reagents by comparing the energy profiles of different pathways. For this compound, this could involve, for example, the direct cyanation of 4-isopropylphenol (B134273) or the hydroxylation of 3-isopropylbenzonitrile.

As with the rate-determining steps, there is a lack of specific theoretical investigations into the reactivity pathways for the synthesis of this compound in the available scientific literature. Future computational work in this area could provide valuable guidance for synthetic chemists.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. primescholarslibrary.org These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific property of interest. primescholarslibrary.org The fundamental principle of QSPR is that the properties of a chemical compound are determined by its molecular structure. mdpi.com

For this compound, a QSPR model could be developed to predict various physicochemical properties such as boiling point, solubility, or chromatographic retention times. The development of a QSPR model typically involves the following steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For a model focused on substituted benzonitriles, this would include a series of related molecules.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the experimental property. primescholarslibrary.org

Model Validation: The predictive power of the model is assessed using statistical techniques, often involving an external test set of compounds not used in the model development. mdpi.com

While specific QSPR studies on this compound are not present in the literature, research on related phenolic compounds and benzonitrile derivatives demonstrates the applicability of this approach. jocpr.comnih.govnih.gov For instance, QSAR (a related methodology focusing on biological activity) studies on phenolic compounds have successfully correlated molecular descriptors with antioxidant activity. jocpr.comnih.govnih.gov These studies often utilize descriptors such as the heat of formation, energies of molecular orbitals (HOMO and LUMO), and the number of hydroxyl groups. nih.gov

A hypothetical QSPR study for predicting a property of this compound and related compounds might involve the descriptors shown in the interactive table below.

Interactive Table: Hypothetical Molecular Descriptors for a QSPR Model of Substituted Benzonitriles
Compound NameMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Number of Rotatable Bonds
This compound163.212.8544.022
Benzonitrile103.121.5623.790
4-Hydroxybenzonitrile119.121.6044.021
3-Isopropylbenzonitrile145.202.7523.791
2-Hydroxybenzonitrile (B42573)119.121.8344.021

Note: The values in this table are representative and intended for illustrative purposes to demonstrate the types of descriptors used in QSPR modeling. The LogP and Polar Surface Area values are computationally predicted.

By establishing a reliable QSPR model, the properties of new, unsynthesized benzonitrile derivatives could be predicted, thereby accelerating the discovery and development of novel compounds with desired characteristics.

Comparative Academic Studies with Analogous Aromatic Nitrile Systems

Structural and Electronic Comparisons with Monosubstituted and Disubstituted Benzonitriles

The molecular structure and electronic distribution of 2-Hydroxy-5-isopropylbenzonitrile are dictated by the interplay of its three functional groups: the nitrile (-CN), the hydroxyl (-OH), and the isopropyl (-CH(CH3)2) group. The nitrile group is electron-withdrawing, primarily through the resonance effect and the inductive effect of the sp-hybridized carbon. The hydroxyl group is a strong electron-donating group through resonance, due to the lone pairs on the oxygen atom, and is also inductively electron-withdrawing. The isopropyl group is a weak electron-donating group through induction.

In this compound, the hydroxyl group is ortho to the nitrile group, and the isopropyl group is in the para position relative to the hydroxyl group. This substitution pattern leads to a unique electronic environment. The electron-donating hydroxyl group at the ortho position can engage in intramolecular hydrogen bonding with the nitrogen atom of the nitrile group, which can influence the compound's physical and chemical properties.

A comparison of the structural and electronic properties of this compound with simpler benzonitriles is illustrative. In benzonitrile (B105546) itself, the C≡N bond length is approximately 1.15 Å. The introduction of substituents alters the electronic density of the aromatic ring and can subtly affect bond lengths and angles. For instance, the electron-donating hydroxyl group in 2-hydroxybenzonitrile (B42573) (salicylonitrile) can increase the electron density in the ring, potentially leading to minor changes in the C-C bond lengths of the aromatic system.

Interactive Table: Comparison of Structural and Electronic Parameters of Substituted Benzonitriles

CompoundSubstituentsC≡N Bond Length (approx. Å)Key Spectroscopic FeaturesHammett Constant (σp of substituent)
BenzonitrileH1.15IR: ν(C≡N) ~2230 cm⁻¹0.00
4-Isopropylbenzonitrile4-CH(CH₃)₂Not readily availableIR: ν(C≡N) ~2228 cm⁻¹-0.15
2-Hydroxybenzonitrile2-OHNot readily availableIR: ν(C≡N) ~2235 cm⁻¹, broad ν(O-H)-0.37 (for -OH)
4-Hydroxybenzonitrile4-OHNot readily availableIR: ν(C≡N) ~2230 cm⁻¹, broad ν(O-H)-0.37
This compound2-OH, 5-CH(CH₃)₂Not readily availableExpected IR: ν(C≡N) ~2230-2235 cm⁻¹, broad ν(O-H)N/A

Note: Specific experimental data for this compound is not widely available; values are based on analogous compounds and theoretical considerations.

Contrasting Synthetic Accessibility and Methodological Diversities

The synthesis of substituted benzonitriles can be achieved through a variety of methods, with the choice of route often depending on the nature and position of the substituents. For monosubstituted benzonitriles, common methods include the Sandmeyer reaction of anilines, the dehydration of amides, and the cyanation of aryl halides.

The synthesis of disubstituted benzonitriles like this compound requires a more strategic approach to introduce the functional groups in the desired regiochemistry. A plausible synthetic route could start from a readily available substituted phenol (B47542), such as 4-isopropylphenol (B134273). The introduction of the nitrile group ortho to the hydroxyl group can be challenging. One potential strategy involves the formylation of 4-isopropylphenol to yield 2-hydroxy-5-isopropylbenzaldehyde, followed by conversion of the aldehyde to the nitrile. This conversion can be achieved by reacting the aldehyde with hydroxylamine (B1172632) to form an oxime, which is then dehydrated to the nitrile. google.com

Another approach could involve the direct cyanation of a suitably functionalized benzene (B151609) derivative. For instance, starting with 2-bromo-4-isopropylphenol, a palladium-catalyzed cyanation could be employed to introduce the nitrile group. The accessibility of the starting materials and the tolerance of the functional groups to the reaction conditions are key considerations in these multi-step syntheses.

In contrast, the synthesis of a monosubstituted benzonitrile like 4-isopropylbenzonitrile is more straightforward. It can be prepared from 4-isopropylaniline via the Sandmeyer reaction or from 4-isopropylbromobenzene through cyanation. The diversity of available methods for simpler analogs highlights the increased complexity in accessing polysubstituted aromatic nitriles with specific substitution patterns.

Interactive Table: Overview of Synthetic Methods for Benzonitriles

MethodDescriptionApplicabilityKey Reagents
Sandmeyer ReactionDiazotization of anilines followed by treatment with a copper(I) cyanide.Wide range of substituted anilines.NaNO₂, HCl, CuCN
Dehydration of AmidesRemoval of water from a primary amide, often using a dehydrating agent.Applicable to various benzamides.P₂O₅, SOCl₂, TsCl
Cyanation of Aryl HalidesTransition metal-catalyzed reaction of an aryl halide with a cyanide source.Broad scope for aryl bromides and iodides.Pd or Ni catalyst, Zn(CN)₂, KCN
From AldehydesConversion of an aldehyde to an oxime followed by dehydration.Useful for hydroxybenzaldehydes. google.comNH₂OH·HCl, dehydrating agent

Comparative Reactivity and Derivatization Potentials

The reactivity of this compound is influenced by its three functional groups. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to an amine. The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. The aromatic ring is activated towards electrophilic substitution by both the hydroxyl and isopropyl groups.

The directing effects of the substituents are crucial in predicting the outcome of electrophilic aromatic substitution reactions. The hydroxyl group is a strong ortho, para-director, while the isopropyl group is a weaker ortho, para-director. In this compound, the positions ortho and para to the powerful hydroxyl group are at C6, C4, and C2. The C2 position is already occupied by the nitrile group. The C4 position is para to the hydroxyl group, and the C6 position is ortho. The isopropyl group at C5 directs to the C2 and C6 positions. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, with the C4 position being sterically more accessible.

Compared to monosubstituted benzonitriles, the reactivity of this compound is significantly enhanced towards electrophilic attack due to the presence of two activating groups. For example, benzonitrile itself is relatively deactivated towards electrophilic substitution. The introduction of an isopropyl group at the para position (4-isopropylbenzonitrile) slightly activates the ring. In contrast, the presence of the strongly activating hydroxyl group in this compound makes the aromatic ring much more nucleophilic.

The derivatization potential of this compound is vast. The hydroxyl group offers a handle for introducing a wide variety of other functional groups through etherification or esterification, allowing for the synthesis of a library of derivatives. The nitrile group can be converted to other nitrogen-containing heterocycles, which is a common strategy in medicinal chemistry.

Influence of Isopropyl and Hydroxyl Group Positions on Molecular Properties

The relative positions of the hydroxyl and isopropyl groups on the benzonitrile ring have a profound impact on the molecule's properties. In this compound, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the nitrile nitrogen. This interaction can affect the compound's melting point, boiling point, and solubility compared to an isomer where such an interaction is not possible, for example, 4-Hydroxy-3-isopropylbenzonitrile. Intramolecular hydrogen bonding tends to decrease the boiling point and increase the solubility in nonpolar solvents.

The electronic effects of the substituents are also position-dependent. A hydroxyl group in the para position to the nitrile (as in 4-hydroxybenzonitrile) would exert a strong electron-donating resonance effect on the nitrile group, which could influence its reactivity. In the ortho position, both resonance and inductive effects, as well as the aforementioned hydrogen bonding, are at play.

The steric bulk of the isopropyl group also plays a role. In the 5-position, it is meta to the nitrile and ortho to a potential site of electrophilic attack (C4). This steric hindrance can influence the regioselectivity of reactions on the aromatic ring. If the isopropyl group were in a different position, for instance, ortho to the nitrile group, it would create significant steric crowding around the nitrile, potentially hindering its reactivity.

Interactive Table: Comparison of Isomeric Hydroxy-isopropylbenzonitriles (Predicted Properties)

CompoundSubstituent PositionsPotential for Intramolecular H-BondingExpected Relative PolarityKey Differentiating Features
This compound2-OH, 5-isopropylYes (OH...N≡C)LowerIntramolecular H-bonding may lead to a lower boiling point and altered solubility.
4-Hydroxy-3-isopropylbenzonitrile4-OH, 3-isopropylNoHigherThe hydroxyl group is para to the nitrile, leading to strong electronic communication.
3-Hydroxy-4-isopropylbenzonitrile3-OH, 4-isopropylNoHigherThe hydroxyl group is meta to the nitrile, influencing the ring's electronic properties differently.

Future Research Directions and Emerging Paradigms in 2 Hydroxy 5 Isopropylbenzonitrile Chemistry

Development of Novel and Efficient Synthetic Methodologies

The pursuit of more efficient and sustainable methods for synthesizing 2-Hydroxy-5-isopropylbenzonitrile and related structures is a key driver of innovation. Traditional methods, while established, often face challenges such as harsh reaction conditions, low yields, and the generation of significant waste. Future research is increasingly focused on overcoming these limitations.

A promising avenue lies in the development of one-pot synthesis procedures. For instance, a novel approach for the synthesis of 2-hydroxy-5-nonylbenzaldehyde (B3055293) oxime, a structurally related compound, utilizes a triethylamine-magnesium chloride complex base catalyst in a one-pot method. patsnap.com This strategy streamlines the process, leading to high conversion rates and product purity, and could be adapted for the synthesis of this compound. patsnap.com Another area of exploration is the use of metal-mediated reactions. A patented method for preparing 2-hydroxybenzonitriles involves reacting hydroxylamine (B1172632) with a 2-hydroxyarylaldehyde salt or complex of a Group II, III, IVA, or VIA metal, followed by dehydration. google.com This approach highlights the potential for metal catalysis to facilitate key transformations in the synthesis of this class of compounds.

Furthermore, advancements in catalytic systems are expected to play a pivotal role. The development of novel catalysts can lead to milder reaction conditions, improved selectivity, and higher efficiency. Research into areas like flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, also holds the potential to enhance the synthesis of this compound by offering better control over reaction parameters and enabling easier scale-up.

Advanced Functionalization for Tailored Molecular Architectures

Beyond its synthesis, the ability to precisely modify the structure of this compound is crucial for unlocking its full potential. Advanced functionalization techniques allow for the creation of tailored molecular architectures with specific properties and applications.

Future research will likely focus on the selective functionalization of the aromatic ring and the nitrile group. The inherent reactivity of the phenol (B47542) and nitrile moieties provides a versatile platform for introducing a wide range of functional groups. For example, the hydroxyl group can be a site for etherification or esterification, while the nitrile group can be transformed into amines, amides, or carboxylic acids through various reduction and hydrolysis reactions. vedantu.com

The strategic introduction of substituents can profoundly influence the compound's electronic and steric properties. For instance, the introduction of fluorine atoms or trifluoromethyl groups onto the benzonitrile (B105546) scaffold has been shown to impart significant antimicrobial and antifungal properties in related benzoylthiourea (B1224501) derivatives. nih.gov Similarly, the substitution pattern on the benzimidazole (B57391) ring, a related heterocyclic system, has been systematically varied to develop potent angiotensin II receptor antagonists. nih.gov These examples underscore the power of targeted functionalization in drug discovery and materials science.

Moreover, the development of novel cross-coupling reactions will enable the construction of more complex molecules derived from this compound. These reactions can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, opening up a vast chemical space for exploration.

Integration with Machine Learning and AI for Predictive Chemistry

The synergy between chemistry and artificial intelligence (AI) is revolutionizing how chemical research is conducted. researchgate.net Machine learning (ML) algorithms are increasingly being employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic pathways. nih.govbeilstein-journals.org This data-driven approach holds immense promise for accelerating the discovery and development of new molecules based on the this compound scaffold.

AI can be leveraged to analyze vast datasets of chemical reactions, identifying patterns and correlations that may not be apparent to human researchers. researchgate.net This can lead to the prediction of optimal catalysts, solvents, and temperatures for the synthesis and functionalization of this compound, saving significant time and resources. For example, AI algorithms have been trained to predict the outcomes of C-N coupling reactions with high accuracy. nih.gov

The development of automated laboratory systems, or "self-driving labs," controlled by AI represents the next frontier. These systems can autonomously design, execute, and analyze experiments, leading to a paradigm shift in the pace of chemical discovery. beilstein-journals.org

Exploration of New Application Domains beyond Traditional Organic Synthesis

While this compound has found utility as an intermediate in organic synthesis, its unique structural features suggest potential applications in a variety of other fields. Future research is expected to explore these new domains, moving beyond its traditional role.

One area of significant interest is materials science. The benzonitrile moiety is a known building block for functional polymers and materials with interesting optical and electronic properties. For example, a related compound, 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole, has been synthesized and polymerized to create materials with specific properties. researchgate.net The incorporation of the this compound unit into polymer backbones or as a pendant group could lead to the development of new materials with applications in areas such as UV absorption and stabilization. scirp.org

The biological activity of substituted benzonitriles is another promising avenue for exploration. Research has shown that derivatives of benzonitrile can exhibit a range of biological effects, including antimicrobial and antifungal activities. nih.gov The structural similarity of this compound to other bioactive phenols and nitriles suggests that it and its derivatives could be investigated for potential pharmaceutical applications. For instance, substituted benzimidazoles have been successfully developed as angiotensin II receptor antagonists. nih.gov

Furthermore, the field of agrochemicals could benefit from the exploration of this compound derivatives. Many commercial pesticides and herbicides contain substituted aromatic rings, and the unique combination of functional groups in this compound could lead to the discovery of new and effective crop protection agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-5-isopropylbenzonitrile, and what experimental parameters influence yield?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, starting with 2,5-dihydroxybenzonitrile, introducing the isopropyl group via alkylation using isopropyl bromide in the presence of a base (e.g., K2_2CO3_3) and a catalyst (e.g., KI) in a polar aprotic solvent like acetonitrile. Reaction conditions (temperature, stoichiometry, and time) must be optimized: refluxing for 24–48 hours under inert atmosphere is typical . Purification via recrystallization (e.g., methanol) or column chromatography ensures product integrity. Yield optimization requires monitoring by TLC or HPLC.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR should show a singlet for the hydroxyl proton (~10–12 ppm), a multiplet for aromatic protons (6.5–8.0 ppm), and a septet for the isopropyl group (1.2–1.5 ppm for CH3_3, ~2.9 ppm for CH). 13^{13}C NMR will confirm the nitrile carbon (~115 ppm) and aromatic carbons .
  • IR : Strong absorption bands for -OH (~3200 cm1^{-1}) and -C≡N (~2240 cm1^{-1}).
  • MS : Molecular ion peak at m/z 161 (C10_{10}H11_{11}NO) with fragmentation patterns consistent with loss of isopropyl or hydroxyl groups .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C in a dry, dark environment. Avoid exposure to moisture and strong acids/bases to prevent hydrolysis of the nitrile group. Stability tests via accelerated aging (40°C/75% RH for 6 months) can predict degradation pathways .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects (e.g., DMSO vs. CDCl3_3) or pH variations. Replicate experiments under standardized conditions (solvent, concentration, temperature) and compare with computational predictions (DFT calculations). Cross-validate using X-ray crystallography for unambiguous confirmation .

Q. What synthetic strategies minimize byproducts during the preparation of this compound?

  • Methodological Answer : Use regioselective protecting groups (e.g., silyl ethers) for the hydroxyl group before introducing the isopropyl moiety. Catalytic systems like Pd/C or CuI can enhance coupling efficiency. Monitor reaction progress via in-situ IR or GC-MS to terminate reactions at optimal conversion (~90%) .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

  • Methodological Answer : While direct biological data is limited, its structural analogs are explored in MAPK/ERK and autophagy pathways . Use in vitro assays:

  • Enzyme inhibition : Test against kinases (e.g., JNK, ERK) using fluorescence polarization.
  • Cellular uptake : Radiolabel the nitrile group (14^{14}C) and track accumulation in cell lines via scintillation counting.
  • Toxicity profiling : MTT assays in primary hepatocytes to assess cytotoxicity .

Q. What experimental approaches evaluate the compound’s reactivity under varying pH conditions?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 1–13) at 37°C. Monitor degradation via HPLC-UV, identifying products (e.g., hydrolysis to carboxylic acid). Kinetic modeling (Arrhenius plots) predicts shelf-life. Use buffered solutions (e.g., phosphate, citrate) to maintain pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.